(4-Bromo-1,1-difluorobutan-2-yl)benzene
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Description
The compound "(4-Bromo-1,1-difluorobutan-2-yl)benzene" is a brominated and fluorinated organic molecule that is likely to be of interest in various chemical synthesis and material science applications. While the specific compound is not directly mentioned in the provided papers, related brominated and fluorinated compounds are discussed, which can provide insights into the potential reactivity and applications of the compound .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of brominated and fluorinated compounds can be characterized using various spectroscopic techniques. For example, the characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene was performed using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . These techniques could similarly be applied to analyze the molecular structure of "(4-Bromo-1,1-difluorobutan-2-yl)benzene".
Chemical Reactions Analysis
Brominated compounds are often used in further chemical reactions due to the reactivity of the bromine atom. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for various organometallic syntheses . The presence of bromine in "(4-Bromo-1,1-difluorobutan-2-yl)benzene" suggests that it could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds can vary widely. For instance, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . Such properties are important for applications in materials science and could be relevant for the study of "(4-Bromo-1,1-difluorobutan-2-yl)benzene".
Scientific Research Applications
Synthesis of Novel Compounds
Formation of Alkyl Halide Derivatives : Research demonstrated the synthesis of pendant alkyl halide derivatives using 1,4-bis(tetrazole)benzenes, including 1,4-bis[(2-(4-bromobutyl)tetrazol-5-yl)]benzene, among others. This study highlights the utility of bromo-substituted benzene derivatives in synthesizing complex organic compounds (Bond et al., 2006).
Synthesis of Functionalized Poly-Tetrazoles : Another study explored the reactions of organotin tetrazoles, leading to the synthesis of various 1,2-bis[2-(bromoalkyl)tetrazol-5-yl]benzenes, highlighting the versatility of bromo-substituted benzene derivatives in organic synthesis (Bethel et al., 1999).
Material Science and Chemistry
Crystal Structure Analysis : A study on the crystal structures of bromo- and iodo-derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, including 1-bromo variants, provides insights into supramolecular features like hydrogen bonding and π–π interactions, crucial for material science applications (Stein, Hoffmann, & Fröba, 2015).
Excess Enthalpies and Volumes in Mixtures : Research on the excess enthalpies and volumes of mixtures containing benzene and various bromoalkanes, including 2-bromo-2-methylpropane, offers valuable data for thermodynamics and material science (Peiró, Gracia, & Losa, 1981).
Synthesis of Aryne Precursors : The study on the synthesis of 1,2-dehydro-(trifluoromethoxy)benzenes, starting from bromo-(trifluoromethoxy)benzene, is crucial for the bottom-up synthesis of graphene nanoribbons and other advanced materials (Schlosser & Castagnetti, 2001).
Photoluminescence and Fluorescence
- Study of Fluorescence Properties : A study on the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene showed potential applications in photoluminescence, highlighting the role of bromo-substituted benzene derivatives in optoelectronic materials (Zuo-qi, 2015).
properties
IUPAC Name |
(4-bromo-1,1-difluorobutan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEWWONQXGMFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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